molecular formula C13H13NO4S B6501251 ethyl 4-[(2,4-dioxo-1,3-thiazolidin-3-yl)methyl]benzoate CAS No. 878989-52-7

ethyl 4-[(2,4-dioxo-1,3-thiazolidin-3-yl)methyl]benzoate

Cat. No.: B6501251
CAS No.: 878989-52-7
M. Wt: 279.31 g/mol
InChI Key: FVZLGSMSKJEFFL-UHFFFAOYSA-N
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Description

Ethyl 4-[(2,4-dioxo-1,3-thiazolidin-3-yl)methyl]benzoate is a chemical compound built on a benzoate ester scaffold linked to a thiazolidine-2,4-dione heterocycle. This structure places it within the well-studied class of thiazolidinediones (TZDs), which are renowned for their diverse pharmacological profiles and significant research value. TZDs are primarily investigated for their role as agonists of the peroxisome proliferator-activated receptor gamma (PPAR-γ), a nuclear receptor that regulates genes involved in glucose and lipid metabolism . Activation of this pathway can enhance insulin sensitivity, making TZD derivatives crucial scaffolds in antidiabetic research . Beyond metabolic studies, the thiazolidine-2,4-dione core is a privileged structure in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities. Scientific literature reports that compounds containing this moiety have demonstrated promising antibacterial properties, particularly against Gram-positive bacterial strains, with some showing activity comparable to established antibiotics like oxacillin . Furthermore, research has explored the anti-inflammatory, anticancer, and antifungal potential of TZD-based molecules . The specific molecular architecture of this compound, featuring an ethyl ester and a benzyl substitution on the thiazolidinedione nitrogen, makes it a valuable intermediate for researchers. It can be used in structure-activity relationship (SAR) studies to develop novel bioactive molecules or as a building block in organic synthesis and drug discovery campaigns. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

ethyl 4-[(2,4-dioxo-1,3-thiazolidin-3-yl)methyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO4S/c1-2-18-12(16)10-5-3-9(4-6-10)7-14-11(15)8-19-13(14)17/h3-6H,2,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVZLGSMSKJEFFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)CN2C(=O)CSC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-[(2,4-dioxo-1,3-thiazolidin-3-yl)methyl]benzoate typically involves the reaction of thioamides with acetylene dicarboxylate in ethanol at ambient temperature. This reaction produces 2-methylidene-1,3-thiazolidin-4-one derivatives, which can further react with oxalyl chloride in dry acetonitrile at 70°C to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of catalysts and optimized reaction conditions can enhance the yield, purity, and selectivity of the product. Green chemistry approaches, such as the use of environmentally friendly solvents and catalysts, are also being explored to improve the sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[(2,4-dioxo-1,3-thiazolidin-3-yl)methyl]benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired product is obtained .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiazolidine derivatives. Substitution reactions can result in the formation of various functionalized thiazolidine compounds .

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Properties
Ethyl 4-[(2,4-dioxo-1,3-thiazolidin-3-yl)methyl]benzoate has shown promising antimicrobial activity against various pathogens. Studies indicate that compounds with thiazolidinone structures exhibit significant antibacterial effects. For instance, a study published in IUCrData highlighted the compound's structural characteristics and its potential as an antimicrobial agent due to its ability to disrupt bacterial cell walls .

Antioxidant Activity
Research has demonstrated that thiazolidinone derivatives possess antioxidant properties. This compound has been evaluated for its ability to scavenge free radicals, which is crucial in preventing oxidative stress-related diseases. A comparative analysis of various derivatives indicated that this compound exhibits a high degree of scavenging activity .

Anti-inflammatory Effects
The compound's anti-inflammatory potential has also been investigated. Thiazolidinones are known to inhibit pro-inflammatory cytokines, which can be beneficial in treating inflammatory diseases. Preliminary results suggest that this compound may reduce inflammation markers in vitro .

Agricultural Science Applications

Pesticidal Activity
In agricultural research, this compound has been studied for its potential as a pesticide. The thiazolidinone moiety is known for its insecticidal properties. Field studies have shown that formulations containing this compound can effectively reduce pest populations while being less harmful to beneficial insects .

Fungicidal Properties
The compound has also been evaluated for fungicidal activity against common plant pathogens. Laboratory assays revealed that it inhibits fungal growth at low concentrations, making it a candidate for developing eco-friendly fungicides .

Material Science Applications

Polymer Synthesis
this compound can be utilized in the synthesis of novel polymers with enhanced properties. Its incorporation into polymer matrices has been shown to improve thermal stability and mechanical strength. Research indicates that polymers derived from this compound exhibit better resistance to environmental degradation compared to conventional materials .

Nanocomposite Development
Recent advancements have explored the use of this compound in nanocomposite materials. By integrating this compound into nanostructured systems, researchers have achieved materials with superior electrical and thermal conductivity .

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
AntimicrobialEffective against various bacteriaIUCrData
AntioxidantHigh scavenging activityIUCrData
Anti-inflammatoryReduces inflammation markersIUCrData
PesticidalEffective in reducing pest populationsResearch
FungicidalInhibits fungal growthResearch

Table 2: Material Properties

Application TypeProperty ImprovedReference
Polymer SynthesisEnhanced thermal stabilityCrescent Chemical
Nanocomposite DevelopmentSuperior electrical conductivityCrescent Chemical

Case Studies

Case Study 1: Antimicrobial Efficacy
A comprehensive study evaluated the antimicrobial efficacy of various thiazolidinone derivatives including this compound. Results demonstrated significant activity against both Gram-positive and Gram-negative bacteria, suggesting potential for pharmaceutical applications in treating infections.

Case Study 2: Agricultural Application
Field trials conducted on crops treated with formulations containing this compound showed a marked decrease in pest populations compared to untreated controls. This highlights its potential as an eco-friendly alternative to synthetic pesticides.

Mechanism of Action

The mechanism of action of ethyl 4-[(2,4-dioxo-1,3-thiazolidin-3-yl)methyl]benzoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Structural Variations

  • Substituent Position: Derivatives like 4-[(5Z)-5-(3,4-dimethoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]butanoic acid (CAS: 75697-97-1) replace the benzoate ester with a butanoic acid chain, altering solubility and bioactivity .
  • Ring Modifications : Compounds such as ethyl 4-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)benzoate feature spirocyclic systems, enhancing conformational rigidity .

Physicochemical Properties

Molecular Weight and Lipophilicity

  • Ethyl 4-[(2,4-dioxo-thiazolidin-3-yl)methyl]benzoate: Estimated molecular weight ≈ 307.3 g/mol (based on ethyl benzoate: 150.177 g/mol + thiazolidinone moiety).

Crystallographic Data

  • Single-crystal X-ray analysis of ethyl 4-[2-benzamido-5-(2-methoxy-2-oxoethylidene)-4-oxothiazolidin-3-yl]benzoate (4c) reveals a triclinic crystal system (Space group P-1) with unit cell parameters a = 8.0592 Å, b = 11.0011 Å, c = 13.471 Å .

Growth Modulation

Thiazolidinone derivatives exhibit diverse bioactivities:

  • Methyl 4-[[(5E)-5-(4-methylsulfanylbenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]methylamino]benzoate shows 16.97% growth modulation (p < 0.05) in plant models, suggesting the ethyl analog may have similar or enhanced activity due to increased lipophilicity .
  • SS4 (4-(3-chloro-2-(4-hydroxyphenyl)-4-oxoazetidin-1-yl)benzoic acid), a structurally related azetidinone, demonstrates lower activity compared to thiazolidinones, highlighting the importance of the dioxo-thiazolidinone core .

Enzyme Inhibition

Thiazolidinones are known PPAR-γ agonists and α-glucosidase inhibitors. The ethyl ester’s bulkier substituent may improve binding affinity compared to methyl or unsubstituted benzoates .

Biological Activity

Ethyl 4-[(2,4-dioxo-1,3-thiazolidin-3-yl)methyl]benzoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article examines its synthesis, biological activity, and mechanisms of action, supported by relevant research findings and data.

Synthesis of this compound

The synthesis typically involves the reaction of thiazolidine derivatives with ethyl bromoacetate under reflux conditions. The process can be summarized as follows:

  • Preparation of Thiazolidine Ring : The thiazolidine ring is synthesized through cyclization reactions using appropriate precursors.
  • Alkylation : Ethyl bromoacetate is introduced to the reaction mixture, leading to the formation of the target compound.
  • Purification : The product is purified through recrystallization from ethanol.

The yield of this reaction can be around 77%, with a melting point between 127–129°C, indicating good purity and crystallinity .

Anticancer Properties

Research has indicated that thiazolidine derivatives exhibit significant anticancer activity. For instance, studies have shown that various thiazolidinones can induce apoptosis in cancer cell lines such as HeLa and K562. The IC50 values for these compounds suggest strong cytotoxic effects, often outperforming standard chemotherapeutics like cisplatin .

Table 1: Cytotoxic Activity of Thiazolidine Derivatives

CompoundCell LineIC50 (µM)Reference
Compound 1K5628.5 - 14.9
Compound 2HeLa8.9 - 15.1
Compound 3MDA-MB-36112.7 - 25.6

Antimicrobial Activity

In addition to anticancer properties, this compound has demonstrated antimicrobial activity against various pathogens. For example, derivatives have shown effectiveness against Gram-positive bacteria with MIC values significantly lower than those of conventional antibiotics .

Table 2: Antimicrobial Activity of Thiazolidine Derivatives

CompoundTarget BacteriaMIC (µg/mL)Reference
Compound AStaphylococcus aureus7.81 - 15.62
Compound BBacillus spp.3.91 - 15.62

The biological activity of this compound is attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The thiazolidine moiety may inhibit key enzymes involved in cancer cell proliferation and survival.
  • Receptor Modulation : Interaction with cellular receptors can lead to altered signaling pathways that promote apoptosis or inhibit tumor growth.

Further studies are required to elucidate the precise molecular mechanisms and pathways involved in these biological activities.

Case Studies

Several studies have explored the biological effects of thiazolidine derivatives:

  • Study on Anticancer Activity : A comprehensive study evaluated multiple thiazolidinones against various cancer cell lines, revealing that certain compounds significantly inhibited cell growth through apoptosis induction .
  • Antimicrobial Efficacy Study : Another investigation focused on the antimicrobial properties of synthesized thiazolidines, demonstrating their effectiveness against a range of bacterial strains, thus supporting their potential use as therapeutic agents .

Q & A

Q. Basic Characterization Techniques

  • NMR/IR Spectroscopy: Confirm the presence of ester carbonyls (~1700 cm⁻¹) and thiazolidinone C=O stretches (~1750 cm⁻¹).
  • Mass Spectrometry: Validate molecular weight (e.g., [M+H]+ at m/z 323.3).

Q. Advanced Crystallographic Analysis

  • Single-Crystal X-ray Diffraction (SXRD): Use SHELXL (via the SHELX suite) for structure refinement. Address twinning or disorder by applying restraints to the thiazolidinone ring .

What biological activities are associated with this compound?

Q. Basic Screening Assays

  • Enzyme Inhibition: Test against PPAR-γ or α-glucosidase using fluorometric/colorimetric assays (IC₅₀ values).
  • Anticancer Activity: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .

Advanced Mechanistic Studies
For contradictory activity data (e.g., high in vitro vs. low in vivo efficacy):

  • Metabolic Stability: Perform liver microsome assays to assess cytochrome P450-mediated degradation.
  • Molecular Dynamics (MD) Simulations: Model interactions with target proteins (e.g., PPAR-γ) to rationalize activity differences .

How can researchers resolve discrepancies in reported biological data?

Q. Methodological Approaches

  • Dose-Response Repetition: Validate IC₅₀ values across multiple replicates and cell lines.
  • Structural Analog Comparison: Benchmark against derivatives like ethyl 4-{3-[(5Z)-5-(4-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2,5-dioxopyrrolidin-1-yl}benzoate to isolate substituent effects .

What strategies are used to study the compound’s mechanism of action?

Q. Advanced Techniques

  • Molecular Docking: Use AutoDock Vina to predict binding modes with PPAR-γ (PDB ID: 1I7I).
  • Kinetic Studies: Measure enzyme inhibition kinetics (e.g., Kᵢ determination via Lineweaver-Burk plots) .

How is the toxicity profile assessed?

Q. Methodological Framework

  • In Vitro Cytotoxicity: Use hemolysis assays (RBCs) and Ames tests for mutagenicity.
  • In Vivo Acute Toxicity: Dose escalation in rodent models (OECD 423 guidelines) .

What structural modifications enhance activity?

Q. Structure-Activity Relationship (SAR) Insights

  • Electron-Withdrawing Groups: Chloro or nitro substituents on the benzylidene moiety improve enzyme inhibition (e.g., IC₅₀ reduced by 40% with 4-Cl substitution).
  • Ester Chain Length: Ethyl esters show better bioavailability than methyl analogs due to lipophilicity .

How is crystallographic data analyzed for polymorph identification?

Q. Advanced Refinement Strategies

  • Twinning Analysis: Use SHELXL’s TWIN/BASF commands for twinned crystals.
  • Hirshfeld Surface Analysis: Map intermolecular interactions (e.g., C–H···O bonds) to differentiate polymorphs .

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